

Physical and chemical properties of (S)-Ethyl 2-(tosyloxy)propanoate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Ethyl 2-(tosyloxy)propanoate

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(S)-Ethyl 2-(tosyloxy)propanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Ethyl 2-(tosyloxy)propanoate is a chiral building block of significant interest in organic synthesis, particularly in the development of pharmaceutical agents. Its defined stereochemistry and the presence of a good leaving group, the tosylate moiety, make it a valuable intermediate for the introduction of a chiral propionate unit with inversion of configuration via SN2 reactions. This technical guide provides a detailed overview of its physical and chemical properties, experimental protocols, and its role in synthetic chemistry.

Core Physical and Chemical Properties

(S)-Ethyl 2-(tosyloxy)propanoate is a sulfonate ester that plays a crucial role as a chiral intermediate in various chemical syntheses.^{[1][2]} While comprehensive experimental data for some physical properties are not readily available in the public domain, its fundamental chemical identifiers are well-established.

Table 1: Physical and Chemical Properties of **(S)-Ethyl 2-(tosyloxy)propanoate**

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₆ O ₅ S	[3]
Molecular Weight	272.32 g/mol	[4]
CAS Number	57057-80-4	[4]
IUPAC Name	ethyl (2S)-2-(4-methylphenyl)sulfonyloxypropanoate	
Appearance	Presumed to be a solid or liquid	[2]
Purity	≥95% (commercially available)	
Storage	Sealed in a dry environment at room temperature.	[4]
Boiling Point	No data available	[4]

Spectroscopic Data

Detailed experimental spectra for **(S)-Ethyl 2-(tosyloxy)propanoate** are not widely published. However, based on its structure, the expected NMR signals can be predicted. For reference, the spectral data for the related compound ethyl propionate are available and can offer some insight into the ethyl propionate moiety of the target molecule.

Chemical Reactivity and Stability

The key to the chemical utility of **(S)-Ethyl 2-(tosyloxy)propanoate** lies in the tosylate group, which is an excellent leaving group. This is due to the resonance stabilization of the resulting tosylate anion.

Reactivity:

- Nucleophilic Substitution (S_N2): The primary mode of reactivity for **(S)-Ethyl 2-(tosyloxy)propanoate** is undergoing S_N2 reactions. When treated with a nucleophile, the tosylate group is displaced, leading to the formation of a new bond at the C2 position of the

propionate backbone. A critical feature of this reaction is the inversion of stereochemistry at the chiral center. This predictable stereochemical outcome is highly valuable in asymmetric synthesis.

Stability:

- **(S)-Ethyl 2-(tosyloxy)propanoate** should be stored in a dry environment as it is susceptible to hydrolysis, which would cleave the tosylate group.^[4] It is generally stable under anhydrous conditions at room temperature.

Experimental Protocols

Synthesis of (S)-Ethyl 2-(tosyloxy)propanoate

A common method for the synthesis of **(S)-Ethyl 2-(tosyloxy)propanoate** involves the reaction of (S)-ethyl lactate with p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the HCl byproduct.

Reaction: (S)-ethyl lactate + p-toluenesulfonyl chloride → **(S)-Ethyl 2-(tosyloxy)propanoate** + HCl

Detailed Methodology:

- **Reaction Setup:** To a solution of (S)-ethyl lactate in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) at 0 °C, add p-toluenesulfonyl chloride.
- **Base Addition:** Slowly add a base, such as pyridine or triethylamine, to the reaction mixture. The base acts as a scavenger for the hydrochloric acid that is formed during the reaction.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, the mixture is typically washed with dilute acid (to remove excess base), water, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

Purification

The crude **(S)-Ethyl 2-(tosyloxy)propanoate** is typically purified by flash column chromatography on silica gel.

Detailed Methodology:

- **Column Preparation:** A slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) is packed into a glass column.
- **Sample Loading:** The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.
- **Elution:** The product is eluted from the column using a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.^{[5][6]}
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by TLC to identify those containing the pure product.
- **Solvent Removal:** The solvent is removed from the pure fractions under reduced pressure to yield the purified **(S)-Ethyl 2-(tosyloxy)propanoate**.

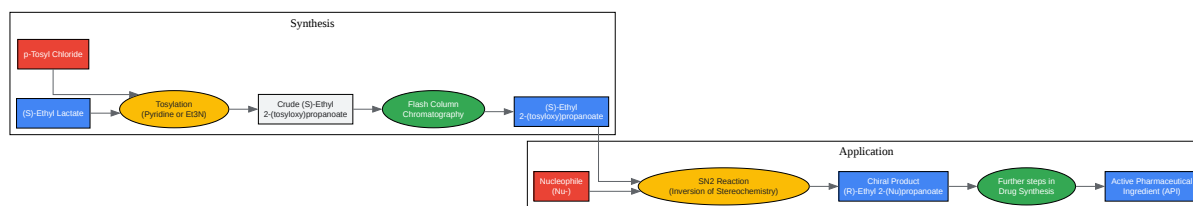
Applications in Drug Development

(S)-Ethyl 2-(tosyloxy)propanoate serves as a key chiral building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).^[7] Its ability to introduce a specific stereocenter makes it a valuable tool for medicinal chemists.

While specific examples of its direct incorporation into named antiviral or anticancer drugs are not readily found in publicly available literature, its utility is implied in the synthesis of chiral molecules that are scaffolds for such drugs.^{[7][8][9][10]} The general importance of chiral building blocks in drug discovery is well-documented, as the stereochemistry of a drug molecule is often critical to its biological activity and safety profile.

Logical Relationships and Workflows

The synthesis and application of **(S)-Ethyl 2-(tosyloxy)propanoate** can be visualized as a logical workflow, starting from readily available chiral precursors and leading to more complex, stereochemically defined molecules.



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Caption: Synthetic workflow for **(S)-Ethyl 2-(tosyloxy)propanoate** and its application.

Safety Information

Based on safety data sheets for similar chemical compounds, **(S)-Ethyl 2-(tosyloxy)propanoate** should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.^{[1][11]} It is important to avoid contact with skin and eyes and to prevent inhalation. Specific hazard information for this compound is not extensively detailed, but it is prudent to treat it as a potentially hazardous chemical.

Conclusion

(S)-Ethyl 2-(tosyloxy)propanoate is a valuable chiral building block for organic synthesis, offering a reliable method for the stereospecific introduction of a propionate moiety. Its utility in the synthesis of complex chiral molecules underscores its importance in the field of drug discovery and development. Further research to fully characterize its physical properties and to explore its application in the synthesis of novel therapeutic agents is warranted.

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- To cite this document: BenchChem. [Physical and chemical properties of (S)-Ethyl 2-(tosyloxy)propanoate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1337916#physical-and-chemical-properties-of-s-ethyl-2-tosyloxy-propanoate]

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